molecular formula C15H15NO5S B2491860 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzenesulfonamide CAS No. 667913-33-9

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzenesulfonamide

Cat. No.: B2491860
CAS No.: 667913-33-9
M. Wt: 321.35
InChI Key: YECHCKCKBORGQC-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and enzyme inhibitory properties. The structure of this compound features a benzodioxin ring fused to a benzenesulfonamide moiety, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, aryl halides in the presence of bases like sodium hydride (NaH) or lithium hydride (LiH).

Major Products

    Substituted Sulfonamides: Various N-alkyl or N-aryl derivatives.

    Oxidized Products: Quinone derivatives.

    Hydrolysis Products: Amines and sulfonic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxy group in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzenesulfonamide enhances its lipophilicity and may improve its ability to penetrate biological membranes, making it a more effective inhibitor of certain enzymes compared to its analogs .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C14_{14}H15_{15}N1_{1}O4_{4}S
  • Molecular Weight: 303.34 g/mol

The compound features a benzodioxin moiety linked to a methoxybenzenesulfonamide group, which is significant for its biological interactions.

Research indicates that compounds with similar structures often exhibit various biological activities through different mechanisms:

  • Inhibition of Enzymatic Activity: Many sulfonamides act as inhibitors of carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in tissues. Studies have shown that modifications in the sulfonamide structure can enhance selectivity towards specific CA isoforms, particularly in cancer therapy .
  • Antimicrobial Properties: The benzodioxin structure is known to contribute to antimicrobial activity. Compounds with this motif have been reported to exhibit significant antibacterial effects against various pathogens .
  • Anticancer Activity: Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival .

Biological Activity Data

Activity Type Description Reference
Enzyme InhibitionSelective inhibition of tumor-associated carbonic anhydrases (hCA IX and XII).
AntibacterialExhibits significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
AnticancerInhibits proliferation of cancer cell lines in vitro; potential for further development.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of related compounds. Researchers found that modifications to the benzodioxin structure could enhance the potency against cancer cell lines by altering the binding affinity to target proteins involved in cell cycle regulation .

Case Study 2: Antimicrobial Activity

Another research effort focused on evaluating the antimicrobial efficacy of sulfonamides containing benzodioxin derivatives. The results indicated that these compounds displayed potent activity against resistant bacterial strains, suggesting their potential use as novel antibiotics .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-19-12-3-2-4-13(10-12)22(17,18)16-11-5-6-14-15(9-11)21-8-7-20-14/h2-6,9-10,16H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECHCKCKBORGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195168
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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